methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate
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Overview
Description
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate is a complex organic compound that contains both fluorine and chlorine atoms. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate typically involves the reaction of chlorodifluoroacetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide variety of products, depending on the nucleophile used .
Scientific Research Applications
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific conditions. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering their activity, or interacting with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-carboxaldehyde: This compound is similar in structure and is used in the synthesis of various organic molecules.
1-Methyl-2-imidazolecarboxaldehyde: Another similar compound used in the synthesis of ligands and coordination complexes.
Uniqueness
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. These properties make it particularly useful in reactions requiring high selectivity and reactivity .
Properties
Molecular Formula |
C12H6Cl2F4N2O4 |
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Molecular Weight |
389.08 g/mol |
IUPAC Name |
methyl 3-(2-chloro-2,2-difluoroacetyl)oxy-2-[chloro(difluoro)methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C12H6Cl2F4N2O4/c1-23-8(21)5-3-2-4-6-7(5)20(9(19-6)11(13,15)16)24-10(22)12(14,17)18/h2-4H,1H3 |
InChI Key |
SZOHMITWOBXDFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(N2OC(=O)C(F)(F)Cl)C(F)(F)Cl |
Origin of Product |
United States |
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